17-beta-Hydroxy Exemestane

Aromatase Inhibition Enzyme Assay Comparative Pharmacology

17-beta-Hydroxy Exemestane is the primary active exemestane metabolite with dual aromatase inhibitor (IC50 69 nM) and selective androgen receptor agonist (IC50 39.6 nM) activity. This bifunctionality cannot be replicated by exemestane or letrozole, making it essential for LC-MS/MS method validation, AR pathway studies in MCF-7/T47D cells, and rodent models of bone preservation during AI therapy. Also serves as EP Impurity H reference standard for pharmacopoeial compliance. Ensure experimental reproducibility in models requiring simultaneous estrogen suppression and androgen signaling.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 122370-91-6
Cat. No. B193411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-beta-Hydroxy Exemestane
CAS122370-91-6
Synonyms17β-Hydroxy Exemestane;  (17β)-17-Hydroxy-6-methyleneandrosta-1,4-dien-3-one;  Methylene Boldenone,
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C
InChIInChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1
InChIKeyNFDPYPMRHKQTDM-NHWXPXPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





17-beta-Hydroxy Exemestane (CAS 122370-91-6): A Bifunctional Active Metabolite with Aromatase Inhibition and Androgen Receptor Agonism


17-beta-Hydroxy Exemestane (17-H-EXE, CAS 122370-91-6), also referred to as 17β-dihydroexemestane, is the primary active metabolite of the third-generation irreversible steroidal aromatase inhibitor exemestane [1]. It is formed via cytochrome P450-mediated metabolism, predominantly by CYP1A and CYP4A11 isoforms [2]. Unlike its parent compound, 17-beta-Hydroxy Exemestane exhibits a dual pharmacological profile: it retains aromatase inhibitory activity (IC50 = 69 nM) while also functioning as a selective androgen receptor (AR) agonist (IC50 = 39.6 nM) . This bifunctionality distinguishes it from both the parent drug and other aromatase inhibitor classes. The compound is commercially available as an analytical reference standard, a research-grade bioactive molecule, and a metabolite standard for pharmacokinetic and pharmacodynamic investigations.

Why 17-beta-Hydroxy Exemestane Cannot Be Replaced by Generic Aromatase Inhibitors or Parent Exemestane


Generic substitution with parent exemestane, nonsteroidal aromatase inhibitors (e.g., letrozole), or other 17-keto analogs is scientifically invalid due to fundamental differences in molecular pharmacology and downstream biological effects. First, 17-beta-Hydroxy Exemestane is approximately 2.6-fold less potent as an aromatase inhibitor than exemestane [1], meaning that equimolar concentrations do not yield equivalent estrogen suppression. Second, the reduction of the 17-keto group to a 17β-hydroxyl confers potent androgen receptor (AR) agonism (IC50 = 39.6 nM) with >500-fold selectivity over estrogen receptor α , a property entirely absent in exemestane or letrozole. Third, in vivo studies demonstrate that 17-beta-Hydroxy Exemestane exerts protective effects on bone mineral density and serum lipid profiles that are not observed with the nonsteroidal aromatase inhibitor letrozole [2]. Consequently, substituting this metabolite with any single-target aromatase inhibitor would eliminate AR-mediated signaling and abrogate the compound's unique end-organ protective effects, compromising experimental reproducibility and clinical relevance in models where these pathways are consequential.

Quantitative Differentiation of 17-beta-Hydroxy Exemestane Against Key Comparators


Aromatase Inhibition Potency: 2.6-Fold Reduction Compared to Parent Exemestane

17-beta-Hydroxy Exemestane inhibits human placental aromatase with an IC50 of 69 nM, which is 2.6-fold less potent than its parent compound exemestane (IC50 = 27 nM) [1]. This quantitative difference in aromatase inhibitory activity establishes that the 17β-hydroxyl metabolite cannot be considered an equipotent substitute for exemestane in enzyme inhibition studies or in models where maximal aromatase suppression is required. Among all exemestane analogs with 17-keto modifications, the 17β-hydroxy derivative remains the most potent, while other C-6 modified derivatives such as the 6-spirooxirane (IC50 = 206 nM) and 6β-hydroxymethyl (IC50 = 295 nM) are substantially weaker [1].

Aromatase Inhibition Enzyme Assay Comparative Pharmacology

Androgen Receptor Agonism: A Unique Bifunctional Property Absent in Exemestane and Letrozole

17-beta-Hydroxy Exemestane is a potent androgen receptor (AR) agonist with an IC50 of 39.6 nM, and it exhibits remarkable selectivity for AR over estrogen receptor α (ERα), with an IC50 of 21.2 μM (approximately 535-fold selectivity) . This AR agonist activity is a direct consequence of the 17β-hydroxyl reduction; the parent compound exemestane (17-keto) and the nonsteroidal aromatase inhibitor letrozole do not possess AR agonism. In AR-positive and ERα-positive MCF-7 breast cancer cells, 17-beta-Hydroxy Exemestane stimulates growth with an EC50 of 2.7 μM, and in T47D cells it exhibits EC50 values of 0.43 nM (AR-mediated) and 1,500 nM (ER-mediated), further demonstrating the functional selectivity of this metabolite .

Androgen Receptor Nuclear Receptor Pharmacology Selectivity Profiling

In Vivo Bone and Lipid Protection: Superiority Over Nonsteroidal Aromatase Inhibitor Letrozole

In ovariectomized (OVX) rats, 16-week treatment with 17-beta-Hydroxy Exemestane (20 mg/kg weekly intramuscular injection) resulted in significantly higher lumbar vertebral and femoral bone mineral density (BMD), increased femoral bending strength, increased compressive strength of the fifth lumbar vertebra, and elevated trabecular bone volume compared to OVX controls [1]. Additionally, 17-beta-Hydroxy Exemestane significantly reduced ovariectomy-induced elevations in serum pyridinoline (bone resorption marker) and serum osteocalcin (bone formation marker), and it significantly lowered serum cholesterol and low-density lipoprotein (LDL) cholesterol levels [1]. In contrast, OVX rats treated with the nonsteroidal aromatase inhibitor letrozole (1 mg/kg daily oral gavage) exhibited BMD, bone biomarkers, mechanical failure properties, and lipid levels similar to untreated OVX controls, indicating no protective benefit [1].

Bone Metabolism Lipid Metabolism Ovariectomized Rat Model End-Organ Protection

Human Pharmacokinetics: Quantified Plasma Conversion and Metabolic Fate

In breast cancer patients receiving exemestane 25 mg daily orally, validated LC-MS/MS analysis demonstrated that 20.7% of exemestane in plasma was converted to 17β-dihydroexemestane (17-beta-Hydroxy Exemestane) within 24 hours post-dose [1]. Furthermore, 29.0% of the circulating 17β-dihydroexemestane was subsequently inactivated via glucuronidation to 17β-dihydroexemestane-17-O-β-D-glucuronide [1]. These quantitative conversion percentages establish the magnitude of metabolite exposure in vivo and highlight the importance of 17-beta-Hydroxy Exemestane as a major circulating active species that contributes to the overall pharmacological effect of exemestane therapy.

Pharmacokinetics Metabolism LC-MS/MS Clinical Pharmacology

Optimal Research and Industrial Applications of 17-beta-Hydroxy Exemestane Based on Evidence


Metabolite Quantitation and Pharmacokinetic Bioanalysis in Exemestane Clinical Studies

17-beta-Hydroxy Exemestane serves as a critical analytical reference standard for the development and validation of LC-MS/MS methods to quantify exemestane and its major metabolites in human plasma. Given that 20.7% of exemestane is converted to this active metabolite, accurate measurement of 17-beta-Hydroxy Exemestane is essential for comprehensive pharmacokinetic profiling and for understanding inter-individual variability in exemestane metabolism and clinical response [1].

Investigating Androgen Receptor-Mediated Effects in Breast Cancer Models

The unique AR agonist activity (IC50 = 39.6 nM) of 17-beta-Hydroxy Exemestane makes it the preferred tool compound for dissecting AR-dependent pathways in breast cancer cell lines such as MCF-7 and T47D. Unlike exemestane or letrozole, which lack AR agonism, 17-beta-Hydroxy Exemestane enables researchers to evaluate the functional consequences of simultaneous aromatase inhibition and AR activation in hormone receptor-positive breast cancer models .

Preclinical Studies of Bone and Lipid Metabolism in Estrogen-Depleted States

For in vivo studies in ovariectomized rodent models of postmenopausal osteoporosis and dyslipidemia, 17-beta-Hydroxy Exemestane provides a steroidal aromatase inhibitor tool that preserves bone mineral density, bone mechanical strength, and serum lipid profiles. These protective effects are not replicated by nonsteroidal aromatase inhibitors such as letrozole, making 17-beta-Hydroxy Exemestane essential for modeling the end-organ effects of steroidal versus nonsteroidal aromatase inhibitor therapy [2].

Pharmaceutical Impurity Profiling and Quality Control of Exemestane Drug Substance

17-beta-Hydroxy Exemestane is a specified impurity (Exemestane EP Impurity H) in pharmaceutical grade exemestane. Its use as a certified reference standard in HPLC and LC-MS impurity profiling is required for compliance with pharmacopoeial monographs and regulatory submissions. The compound's well-characterized potency differential (2.6-fold lower aromatase inhibition than exemestane) also informs toxicological risk assessment of this impurity in finished drug products [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-beta-Hydroxy Exemestane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.